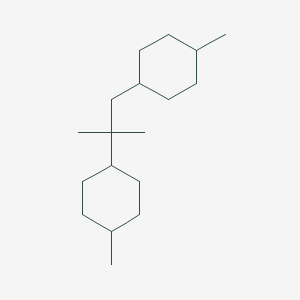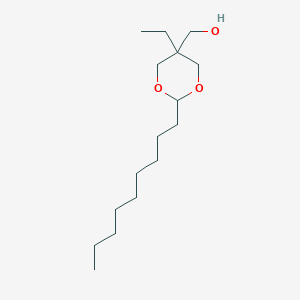
(5-Ethyl-2-nonyl-1,3-dioxan-5-YL)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Ethyl-2-nonyl-1,3-dioxan-5-YL)methanol is a chemical compound with the molecular formula C14H28O3 It is characterized by a dioxane ring structure with an ethyl and nonyl substituent, and a methanol group attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethyl-2-nonyl-1,3-dioxan-5-YL)methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C) to facilitate the cyclization process.
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvents: Solvents like toluene or dichloromethane to dissolve the reactants and control the reaction environment.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Sourcing and purifying the necessary diols and aldehydes/ketones.
Reaction Setup: Utilizing reactors designed for efficient mixing and temperature control.
Purification: Employing techniques such as distillation or crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(5-Ethyl-2-nonyl-1,3-dioxan-5-YL)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The dioxane ring can participate in substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may include the use of nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of substituted dioxane derivatives.
Scientific Research Applications
(5-Ethyl-2-nonyl-1,3-dioxan-5-YL)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (5-Ethyl-2-nonyl-1,3-dioxan-5-YL)methanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dioxane ring structure allows for specific binding interactions, while the methanol group can participate in hydrogen bonding. These interactions can modulate biological pathways and result in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- (5-Methyl-2-nonyl-1,3-dioxan-5-YL)methanol
- (5-Ethyl-2-decyl-1,3-dioxan-5-YL)methanol
- (5-Ethyl-2-nonyl-1,3-dioxan-5-YL)ethanol
Uniqueness
(5-Ethyl-2-nonyl-1,3-dioxan-5-YL)methanol is unique due to its specific substituents on the dioxane ring, which confer distinct chemical and physical properties. These properties can influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
116651-92-4 |
|---|---|
Molecular Formula |
C16H32O3 |
Molecular Weight |
272.42 g/mol |
IUPAC Name |
(5-ethyl-2-nonyl-1,3-dioxan-5-yl)methanol |
InChI |
InChI=1S/C16H32O3/c1-3-5-6-7-8-9-10-11-15-18-13-16(4-2,12-17)14-19-15/h15,17H,3-14H2,1-2H3 |
InChI Key |
PSQZTZBHTKCBJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1OCC(CO1)(CC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Nitrophenyl 2-[(benzyloxy)imino]butanoate](/img/structure/B14311605.png)
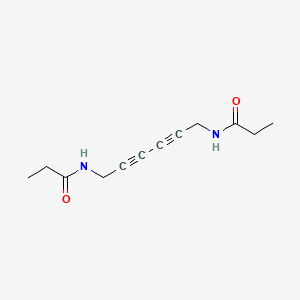
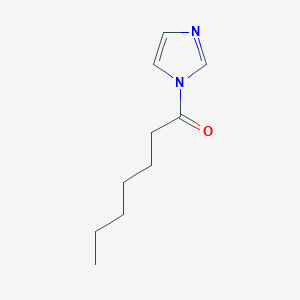

![4-(Chloromethyl)-1,2-bis[(2-methoxyethoxy)methoxy]benzene](/img/structure/B14311638.png)
![4-[(2-Chloroethyl)(methyl)amino]-3-methylbenzaldehyde](/img/structure/B14311639.png)
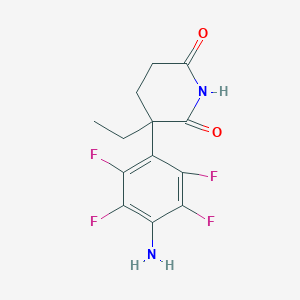
![Glycine, N-[2-[bis(2-aminoethyl)amino]ethyl]-](/img/structure/B14311651.png)
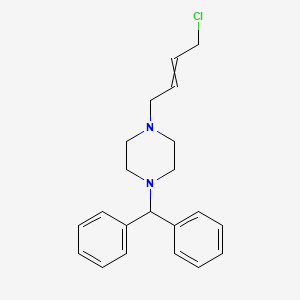
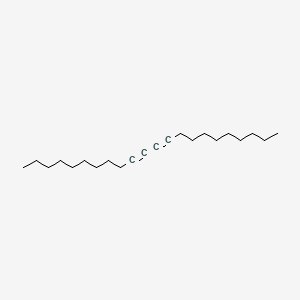
![2-Thiabicyclo[2.2.1]heptan-5-one](/img/structure/B14311664.png)
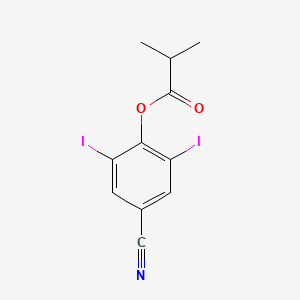
![2-Chloro-N-[4-(2-formylhydrazinyl)phenyl]acetamide](/img/structure/B14311675.png)
